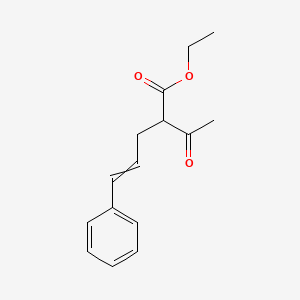

Ethyl 2-acetyl-5-phenylpent-4-enoate

Description

Significance and Role in Advanced Organic Synthesis

The significance of ethyl 2-acetyl-5-phenylpent-4-enoate in advanced organic synthesis lies in its capacity to serve as a versatile building block. The presence of multiple reactive sites allows for its participation in a wide array of synthetic transformations, including condensation reactions, Michael additions, and cyclization cascades. These reactions are instrumental in the synthesis of diverse molecular scaffolds, which are often the core of pharmaceuticals, agrochemicals, and materials with novel properties.

The β-keto ester portion of the molecule provides a readily accessible enolate under basic conditions, making it an excellent nucleophile. pressbooks.pub Simultaneously, the α,β-unsaturated system acts as a Michael acceptor, readily reacting with a variety of nucleophiles. nih.gov This dual reactivity is the cornerstone of its utility in the synthesis of 1,5-dicarbonyl compounds, which are key intermediates in the formation of cyclic systems such as cyclohexenones and pyridines. quimicaorganica.orgresearchgate.net

A plausible and efficient method for the synthesis of this compound and its analogs is the Knoevenagel condensation. researchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), with an aldehyde, in this case, cinnamaldehyde (B126680), often catalyzed by a weak base. wordpress.com

Overview of Academic Research Directions

While dedicated research focusing solely on this compound is emerging, the broader academic interest lies in the exploration of structurally similar compounds as synthons for complex molecule construction. Current research directions can be extrapolated from the well-established chemistry of β-keto esters and α,β-unsaturated systems.

Key Research Areas:

Domino and Tandem Reactions: The multifunctionality of the molecule makes it an ideal candidate for domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach is highly valued in modern organic synthesis for its efficiency and atom economy.

Synthesis of Heterocyclic Compounds: A significant area of research involves the use of 1,5-dicarbonyl compounds, which can be readily prepared from precursors like this compound, in the synthesis of various heterocyclic systems. For instance, reaction with amines or ammonia (B1221849) derivatives can lead to the formation of substituted pyridines and other nitrogen-containing heterocycles. researchgate.net

Asymmetric Catalysis: The development of enantioselective Michael additions to α,β-unsaturated keto esters is a vibrant area of research. researchgate.net Chiral catalysts can be employed to control the stereochemistry of the addition, leading to the synthesis of optically active products, which is of paramount importance in medicinal chemistry.

Medicinal Chemistry: The structural motifs accessible from this compound are prevalent in many biologically active molecules. Research is directed towards the synthesis of novel compounds with potential therapeutic applications, leveraging the reactivity of this versatile building block.

Table 2: Potential Synthetic Applications of this compound

| Reaction Type | Reactant | Product Type | Potential Significance |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., malonates, amines, thiols) | 1,5-dicarbonyl compounds | Precursors to cyclic systems |

| Cyclization Reactions | Intramolecular or with other reagents | Heterocycles (e.g., pyridines, pyrans) | Biologically active scaffolds |

| Knoevenagel Condensation | Aldehydes/Ketones | Highly functionalized alkenes | Building blocks for complex molecules |

Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

ethyl 2-acetyl-5-phenylpent-4-enoate |

InChI |

InChI=1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3 |

InChI Key |

CWQNCOQPLICNMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Acetyl 5 Phenylpent 4 Enoate

Classical and Established Synthetic Pathways

Classical synthetic routes to compounds like ethyl 2-acetyl-5-phenylpent-4-enoate often rely on fundamental reactions of enolates and dicarbonyl compounds. These methods are well-established in organic synthesis for the construction of carbon skeletons.

Direct Acylation and Related Esterification Routes

Alkylation Reactions in Carbon-Carbon Bond Formation

A prominent classical method for the synthesis of this compound is the acetoacetic ester synthesis. This reaction involves the alkylation of the enolate of ethyl acetoacetate (B1235776). The α-proton of ethyl acetoacetate is acidic due to the presence of two electron-withdrawing carbonyl groups, facilitating the formation of a resonance-stabilized enolate upon treatment with a suitable base, such as sodium ethoxide. wikipedia.orgucla.edu

Reaction Scheme for Acetoacetic Ester Synthesis:

| Step | Description | Reactants | Products |

| 1 | Enolate Formation | Ethyl acetoacetate, Sodium ethoxide | Sodium ethyl acetoacetate enolate |

| 2 | Alkylation | Sodium ethyl acetoacetate enolate, Cinnamyl halide | This compound, Sodium halide |

This method offers a straightforward approach to the target molecule, leveraging the well-understood reactivity of β-dicarbonyl compounds.

Utility of Dicarbonyl Precursors

The use of dicarbonyl precursors is a cornerstone of organic synthesis for constructing a wide array of molecular architectures. While ethyl acetoacetate itself is a dicarbonyl precursor utilized in the alkylation reactions described above, other dicarbonyl compounds could theoretically be employed. However, specific synthetic routes starting from other dicarbonyl precursors to directly yield this compound are not widely reported in the chemical literature.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry often employs transition-metal catalysis to achieve high efficiency and selectivity. For the synthesis of this compound, palladium-catalyzed reactions are particularly relevant.

Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed allylic alkylation is a powerful and versatile method for the formation of carbon-carbon bonds. nih.gov This approach is highly applicable to the synthesis of this compound, where ethyl acetoacetate serves as the nucleophile and a cinnamyl derivative acts as the electrophile.

Tsuji-Trost Allylation and Regioselectivity

The Tsuji-Trost reaction is a palladium-catalyzed substitution reaction of an allylic substrate. orgoreview.comwikipedia.org In the context of synthesizing this compound, the reaction involves the enolate of ethyl acetoacetate as the soft nucleophile and a cinnamyl substrate, such as cinnamyl acetate (B1210297), as the allylic partner. lookchem.com

The catalytic cycle begins with the coordination of a palladium(0) complex to the double bond of the cinnamyl acetate. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition, where the leaving group (acetate) is displaced, forming a π-allylpalladium(II) complex. The enolate of ethyl acetoacetate then attacks this complex, typically at the less sterically hindered terminal carbon of the allyl group, to form the product and regenerate the palladium(0) catalyst. organic-chemistry.org

Key Features of the Tsuji-Trost Reaction for this Synthesis:

| Feature | Description |

| Catalyst | Typically a Pd(0) complex, often with phosphine (B1218219) ligands. |

| Nucleophile | The enolate of ethyl acetoacetate (a soft nucleophile). |

| Electrophile | Cinnamyl acetate or other cinnamyl derivatives with a good leaving group. |

| Regioselectivity | The nucleophile generally attacks the less substituted terminus of the π-allyl complex. For the cinnamyl system, this leads to the formation of the linear product, this compound. |

The regioselectivity of the nucleophilic attack is a crucial aspect of the Tsuji-Trost reaction. With unsymmetrical allyl systems like the cinnamyl group, the attack can potentially occur at two different positions. However, for soft nucleophiles like the enolate of ethyl acetoacetate, the attack predominantly occurs at the carbon atom further from the phenyl group, leading to the desired linear product with high selectivity. organic-chemistry.org

Ligand Design and Optimization in Palladium Catalysis

Palladium-catalyzed allylic alkylation is a foundational method for C-C bond formation. The efficacy of these reactions is highly dependent on the design of the ligand coordinated to the palladium center. The choice of ligand influences catalyst stability, reactivity, and selectivity by modulating the electronic and steric environment of the metal.

In the synthesis of furan (B31954) derivatives from 1,3-dicarbonyl compounds, a study highlighted the superior performance of PdCl₂(CH₃CN)₂ as a catalyst. Its effectiveness is attributed to the acetonitrile (B52724) ligands, which are weakly coordinating and good π-acceptors. This stabilizes the palladium center without obstructing active sites, facilitating key catalytic steps like oxidative addition and reductive elimination more efficiently than catalysts with stronger, more sterically hindering ligands like acetate or acetylacetonate (B107027) (acac). acs.org For instance, reactions catalyzed by PdCl₂(CH₃CN)₂ achieved a 94% yield in 2 hours, whereas Pd(OAc)₂ and Pd(acac)₂ yielded only 80% and 63% respectively, over a longer 6-hour period. acs.org

The general mechanism for palladium-catalyzed reactions of allyl β-keto carboxylates involves the formation of a π-allylpalladium enolate intermediate following decarboxylation. organic-chemistry.org This intermediate can then undergo several transformations, including the desired allylation. The design of chiral ligands is crucial for achieving enantioselectivity, as the ligand influences the enantioface discrimination of the π-allyl complex and the subsequent nucleophilic attack. nih.gov While C₂ symmetrical ligands like BINAP have seen success in many asymmetric reactions, they have shown only modest success in palladium-catalyzed allylic alkylations, indicating that C₂ symmetry is not a strict requirement for high enantioselectivity. nih.gov

Table 1: Comparison of Palladium Catalysts in a Model Furan Synthesis Data sourced from a study on palladium-catalyzed one-pot synthesis. acs.org

| Catalyst | Ligand Type | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | Weakly Coordinating (Monodentate) | 2 | 94 |

| Pd(OAc)₂ | Bidentate | 6 | 80 |

| Pd(acac)₂ | Bidentate | 6 | 63 |

Cobalt-Catalyzed Monoallylation Approaches

Cobalt complexes offer an inexpensive and effective alternative to precious metal catalysts like palladium or iridium for allylation reactions. Research has demonstrated that a cationic cobalt(III) complex, [Cp*Co(CH₃CN)₃][SbF₆]₂, can efficiently catalyze the monoallylation of β-keto esters with allylic alcohols, such as cinnamyl alcohol, without the need for additives. sciencemadness.org

The reaction proceeds regioselectively to afford the desired α-allylated product. Optimization studies using 1-phenyl-butane-1,3-dione and cinnamyl alcohol as model substrates showed high yields. sciencemadness.org The choice of leaving group on the allyl source impacts the reaction efficiency; while cinnamyl chloride led to high conversion, the use of cinnamyl alcohol is preferred as a greener methodology. sciencemadness.org When cinnamyl acetate was used, the yield decreased significantly compared to the alcohol or a carbonate derivative, highlighting the importance of the electrophile's leaving group in this cobalt-catalyzed system. sciencemadness.org

Table 2: Effect of Leaving Group in Cobalt-Catalyzed Allylation Data derived from a study on monoallylation of dicarbonyl compounds. sciencemadness.org

| Allyl Source | Leaving Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cinnamyl Alcohol | -OH | 8 | High (not specified) |

| Cinnamyl Acetate | -OAc | 8 | 59 |

| Carbonic acid isobutyl ester-3-phenyl-allyl ester | -OCO₂iBu | 6 | 79 |

Copper-Mediated Synthetic Routes

Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for constructing stereogenic centers. nih.gov These methods are advantageous as they can employ a wide range of non-stabilized organometallic nucleophiles. nih.gov The evolution of copper-catalyzed AAA has been significant, expanding the scope and efficiency since its initial development. rsc.org

For the synthesis of molecules like this compound, copper catalysis can be applied to the allylic substitution reaction. Methods using sulfonate-bridged bidentate N-heterocyclic carbene (NHC) complexes of copper have been developed for couplings that generate all-carbon quaternary stereogenic centers. researchgate.net These reactions can proceed with high efficiency and exceptional site selectivity (>98% Sₙ2′). researchgate.net The versatility of this approach is demonstrated by its compatibility with various functional groups, including carboxylic esters. researchgate.net

While the direct transfer of a simple allyl group with high enantioselectivity has been a challenge due to the potential for the allylcopper species to exist in a delocalized π-allyl structure, recent advancements have overcome this. nih.gov The first copper-catalyzed enantioselective allyl-allyl cross-coupling was reported using an allyl Grignard reagent and allyl bromides, achieving good yields and high enantioselectivity. nih.gov

Iridium-Catalyzed Asymmetric Allylation

Iridium catalysis has become a prominent methodology for the asymmetric allylic alkylation of prochiral nucleophiles like the enolate of ethyl acetoacetate. rsc.orgorganic-chemistry.org Chiral iridium–phosphoramidite complexes are frequently employed to catalyze these transformations, furnishing products with high yield, regioselectivity, diastereoselectivity, and often nearly perfect enantioselectivity. rsc.org

These reactions are highly effective for creating vicinal quaternary and tertiary stereocenters. rsc.org The regioselectivity of the reaction (branched vs. linear product) can be influenced by the electronic properties of substituents on the allyl carbonate electrophile. rsc.org For instance, electron-donating groups on the aryl ring of the cinnamyl precursor tend to favor the formation of the branched product almost exclusively. rsc.org The scope of the reaction is broad, tolerating a variety of functional groups on the β-keto ester moiety. rsc.org

Iridium-catalyzed methods can also proceed under relatively neutral conditions, which is particularly beneficial for β-keto ester products that might be prone to racemization under acidic or basic conditions. nih.gov The mechanism often involves the nucleophilic attack of an enolate on a π-allyl-iridium intermediate. researchgate.net Studies have shown that these reactions can be performed at ambient temperatures, making them practical and efficient for constructing enantioenriched all-carbon quaternary centers. acs.org

Table 3: Selected Examples of Iridium-Catalyzed Asymmetric Allylic Alkylation of Acyclic β-Keto Esters Data from a study by Liu, Reeves, and Stoltz. rsc.org

| R¹ (on allyl) | R² (on keto ester) | Yield (%) | ee (%) | dr | b/l ratio |

|---|---|---|---|---|---|

| Ph | Me | 99 | 98 | >99:1 | 99:1 |

| 4-MeOC₆H₄ | Me | 99 | 98 | >99:1 | >99:1 |

| 4-BrC₆H₄ | Me | 94 | 99 | >99:1 | 94:6 |

| Ph | Allyl | 99 | 99 | >99:1 | 99:1 |

Iron-Catalyzed Cross-Coupling Methodologies

Iron-catalyzed cross-coupling reactions have matured into a vital part of the synthetic chemist's toolkit, offering a sustainable and cost-effective alternative to methods based on precious metals like palladium and nickel. crdeepjournal.org The primary advantages of iron catalysis are the low cost, natural abundance, and very low toxicity of iron. sci-hub.se These protocols are often characterized by their operational simplicity and high reactivity, tolerating a variety of functional groups. crdeepjournal.org

In the context of synthesizing this compound, iron catalysts can facilitate the crucial C(sp³)–C(sp²) bond formation between the enolate of ethyl acetoacetate and a cinnamyl electrophile. Iron-catalyzed cross-coupling is effective for reactions between alkyl halides and aryl Grignard reagents, proceeding under mild conditions to give quantitative yields. phasetransfercatalysis.com The mechanism of these reactions can involve the formation of electrophile-derived radicals. nih.gov The development of ligand-enabled iron-catalyzed asymmetric radical reactions is an advancing frontier in this area. dntb.gov.ua Furthermore, heterogeneous iron catalysts have been developed that are recyclable, adding to the environmental benefits of this methodology.

Organocatalytic Applications in Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents a metal-free approach to synthesis. For the allylation of β-keto esters, organocatalytic methods often employ chiral primary amines or cinchona alkaloids. rsc.orgcrdeepjournal.org These catalysts can activate the substrates through the formation of enamine or enolate intermediates.

Often, organocatalysts are used in synergistic or dual-catalytic systems with transition metals. For example, a chiral primary amine and a palladium complex can work together to promote direct asymmetric allylic alkylation (AAA) of β-ketocarbonyl compounds. crdeepjournal.org In such systems, the organocatalyst activates the nucleophile while the metal complex activates the electrophile. Early successes in the enantioselective allylation of β-keto esters were achieved with chiral aminocatalysts. sci-hub.se

Another relevant organocatalytic technique is phase-transfer catalysis (PTC). rsc.org PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate). For the alkylation of ethyl acetoacetate, solid-liquid PTC using a mild base like potassium carbonate and a quaternary ammonium (B1175870) salt as the catalyst can be effective. rsc.org This method avoids the need for strong bases like sodium ethoxide and can minimize side reactions like O-alkylation and ester hydrolysis.

Considerations for Sustainable Chemical Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. Key considerations include reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.

The use of iron catalysis is a prime example of a more sustainable approach to cross-coupling reactions. crdeepjournal.org Iron is the fourth most common element in the Earth's crust, making it a significantly more abundant and less expensive resource than precious metals like palladium, rhodium, or iridium. sciencemadness.orgsci-hub.se The low toxicity of iron is another major environmental and safety advantage. sci-hub.se Iron-catalyzed protocols have been successfully applied on an industrial, kilogram-scale, demonstrating their practical viability as green alternatives. sci-hub.se Furthermore, the development of recyclable heterogeneous iron catalysts enhances the sustainability profile by allowing the catalyst to be recovered and reused multiple times.

Replacing hazardous solvents is another key aspect of sustainable synthesis. For instance, research in iron catalysis has focused on finding effective, non-toxic substitutes for solvents like N-methylpyrrolidone (NMP), which is subject to regulatory restrictions. The discovery that N-butylpyrrolidone (NBP) can serve as a highly effective and sustainable replacement in iron-catalyzed cross-couplings represents a significant advance in making these powerful reactions greener. Similarly, employing allylic alcohols instead of allyl halides in cobalt-catalyzed reactions is considered a greener method as it avoids the formation of halide waste. sciencemadness.org

Mechanistic Insights into Reactions Involving Ethyl 2 Acetyl 5 Phenylpent 4 Enoate

Reactivity Profile of Key Functional Groups

The unique arrangement of functional groups in ethyl 2-acetyl-5-phenylpent-4-enoate—a ketone, an ester, and a carbon-carbon double bond in conjugation with a phenyl group—governs its chemical behavior. Understanding the reactivity of each of these groups is crucial for predicting and controlling its reaction pathways.

Enolate Formation and Reactivity at C2

The carbon atom at the C2 position is flanked by two carbonyl groups (the acetyl ketone and the ethyl ester), rendering the protons attached to it significantly acidic. This acidity facilitates the formation of a highly stabilized enolate ion in the presence of a base. The negative charge of this enolate is delocalized over the two carbonyl oxygen atoms, which enhances its stability and, consequently, its ease of formation.

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo alkylation, acylation, and condensation reactions. The reactivity of the enolate is a cornerstone of the synthetic utility of β-keto esters.

Table 1: General Reactivity of the Enolate at C2

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (R-X) | α-Alkyl-β-keto ester |

| Acylation | Acyl chloride (RCOCl) | α-Acyl-β-keto ester |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy-α-(1-hydroxyalkyl)-β-keto ester |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |

Ester Group Reactivity and Transformations

The ethyl ester functionality in this compound can undergo several characteristic transformations. These reactions are fundamental in modifying the ester group to other functional groups or for cleaving it from the molecule.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.

Transesterification: In the presence of an alcohol and a catalytic amount of acid or base, the ethyl group of the ester can be exchanged with the alkyl group of the alcohol. This equilibrium-driven process is useful for introducing different ester functionalities.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, would also likely reduce the ketone functionality.

Decarboxylation: A key reaction of β-keto esters is their ability to undergo decarboxylation upon hydrolysis and heating. The resulting β-keto acid readily loses carbon dioxide through a cyclic transition state to yield a ketone. This is a common synthetic strategy to produce substituted ketones.

Olefinic Bond Reactivity

The carbon-carbon double bond at the C4-C5 position is part of an α,β-unsaturated system, further conjugated with the phenyl ring. This electronic arrangement makes the β-carbon (C4) electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.

In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The initial addition results in the formation of an enolate, which is then protonated to give the 1,4-adduct. A wide range of nucleophiles, including other enolates, organocuprates, amines, and thiols, can act as Michael donors.

Besides conjugate addition, the olefinic bond can also undergo other typical alkene reactions such as:

Electrophilic Addition: Addition of electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) can occur, although the regioselectivity might be influenced by the electronic effects of the conjugated system.

Reduction: The double bond can be selectively reduced, for example, by catalytic hydrogenation, to yield the corresponding saturated compound.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond to form carbonyl compounds.

Stereochemical Control and Asymmetric Induction

Reactions involving this compound can lead to the formation of new stereocenters. Controlling the stereochemical outcome of these reactions is a major focus in modern organic synthesis.

Chiral Center Generation and Enantioselectivity

The C2 carbon of this compound is a prochiral center. Deprotonation to form the planar enolate removes the chirality at this center, but subsequent reaction with an electrophile can regenerate a stereocenter. If the reaction is carried out in the presence of a chiral catalyst or with a chiral reagent, it is possible to achieve enantioselective formation of one enantiomer over the other.

Asymmetric Michael additions to the α,β-unsaturated system are a well-established method for creating new stereocenters with high enantioselectivity. This can be achieved using chiral organocatalysts or chiral metal-ligand complexes. For example, a chiral amine catalyst can form a chiral iminium ion with the enone moiety, which then directs the stereoselective attack of the nucleophile.

Table 2: Examples of Asymmetric Reactions Involving Related Systems

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |

| Michael Addition | Chiral organocatalyst (e.g., prolinol derivative) | High enantioselectivity at the newly formed C-C bond |

| Aldol Reaction | Chiral Lewis acid | Enantioselective formation of β-hydroxy carbonyl compound |

| Hydrogenation | Chiral transition metal catalyst (e.g., Rh-BINAP) | Enantioselective reduction of the C=C bond |

Diastereoselective Pathways in Complexations

When a reaction involving this compound generates a new stereocenter in a molecule that already contains one or more stereocenters, diastereomers can be formed. The relative stereochemistry of these new centers can often be controlled.

In the context of this molecule, if a chiral center is introduced at C2 via an alkylation reaction, a subsequent reaction at the C4 position, such as a Michael addition, can lead to the formation of diastereomers. The stereochemical outcome of the second reaction can be influenced by the stereochemistry of the existing chiral center at C2. This is known as substrate-controlled diastereoselectivity.

Furthermore, the β-keto ester moiety can act as a bidentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms. In the presence of a chiral ligand on the metal, the complexation itself can be diastereoselective. This pre-organization of the substrate in a chiral environment can then direct the approach of a reagent, leading to a highly diastereoselective transformation. For instance, a Lewis acid complex could control the facial selectivity of a nucleophilic attack on the double bond.

Reaction Mechanism Elucidation for Catalytic Processes

Investigation of Palladium-Catalyzed Mechanisms

The involvement of this compound and structurally related β-keto esters in palladium-catalyzed reactions is predominantly explained by the mechanism of the Tsuji-Trost reaction. wikipedia.orgnumberanalytics.com This reaction is a powerful method for forming carbon-carbon bonds via the allylic substitution of a substrate containing a leaving group in an allylic position. wikipedia.org The catalytic cycle is initiated by a zerovalent palladium species, typically Pd(0).

The key steps of the mechanism are as follows:

Coordination: The Pd(0) catalyst first coordinates to the double bond of the allylic system in the substrate, forming an η² π-allyl-Pd(0) complex. organic-chemistry.org

Oxidative Addition: The palladium atom then undergoes oxidative addition into the carbon-leaving group bond. This step results in the expulsion of the leaving group and the formation of a cationic η³ π-allyl-Pd(II) complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org This process is also referred to as ionization and is crucial for activating the substrate. numberanalytics.comorganic-chemistry.org

Nucleophilic Attack: An active methylene (B1212753) compound, such as the enolate derived from a β-keto ester, acts as a nucleophile. organic-chemistry.org This nucleophile attacks the π-allyl ligand of the palladium complex. wikipedia.org

Reductive Elimination: Following the nucleophilic attack, the product is released from the palladium complex through reductive elimination, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com

This catalytic cycle allows for the formation of new C-C bonds under mild conditions and has been widely applied in the synthesis of complex organic molecules. wikipedia.orgresearchgate.net The use of phosphine (B1218219) ligands, introduced by Trost, significantly improved the reactivity and scope of this transformation. wikipedia.org

Role of Transition Metal π-Allyl Complexes

Transition metal π-allyl complexes are crucial intermediates in many catalytic processes, most notably in palladium-catalyzed allylic substitution reactions like the Tsuji-Trost reaction. numberanalytics.comnumberanalytics.com These organometallic compounds feature an allyl ligand, a three-carbon fragment with a delocalized π-system, coordinated to a transition metal. numberanalytics.com The most common coordination mode is η³, where all three carbon atoms of the allyl group are bonded to the metal center. numberanalytics.com

In the context of palladium catalysis, the formation of the π-allylpalladium(II) complex after oxidative addition is the pivotal step that activates the allylic substrate. numberanalytics.com This complex serves as an electrophilic species, poised for attack by a wide range of nucleophiles. wikipedia.org The stability and reactivity of this intermediate are influenced by the ligands attached to the palladium center. researchgate.netnih.gov

The nucleophilic attack can occur at either of the terminal carbons of the allyl ligand. The regioselectivity of this attack is influenced by both steric and electronic factors of the π-allyl ligand itself, as well as the nature of the nucleophile. organic-chemistry.org For instance, sterically unhindered nucleophiles may favor reaction at the more substituted position, while bulkier nucleophiles tend to attack the least hindered position. organic-chemistry.org The versatility and well-defined reactivity of these π-allyl complexes make them indispensable intermediates in modern synthetic organic chemistry. numberanalytics.com

Radical Intermediates and Relay Strategies

Beyond two-electron pathways, reactions involving β-keto esters can also proceed through radical mechanisms. The formation of radical intermediates from β-keto esters can be achieved through single-electron oxidation of the corresponding enolate. nih.gov This process generates an electrophilic α-keto radical, which is a reactive intermediate capable of participating in various coupling reactions. nih.gov

While direct evidence for radical relay strategies involving this compound is specific, the general principles have been established for related compounds. Radical relay processes involve a sequence of events where a radical is transferred from one position to another, enabling the formation of bonds at sites remote from the initial radical generation. Such strategies have been applied to the synthesis of complex ketones, demonstrating tolerance for numerous functional groups under mild conditions. organic-chemistry.org For example, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have been developed that utilize radical intermediates to form β-ketonitriles containing a quaternary carbon center. organic-chemistry.org These reactions highlight the potential for radical intermediates derived from carbonyl compounds to participate in complex synthetic transformations. researchgate.net

Tautomeric Equilibria and Intramolecular Interactions

Keto-Enol Tautomerism and Solvent Effects

As a β-dicarbonyl compound, this compound exists as a mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is a fundamental characteristic of β-keto esters and is highly sensitive to the solvent environment. researchgate.net Studies on the closely related ethyl acetoacetate (B1235776) (EAA) provide significant insight into this phenomenon.

The position of the keto-enol equilibrium is dictated by the polarity of the solvent. researchgate.networldscientific.com

Nonpolar Solvents: In nonpolar solvents such as n-hexane, the enol form is predominant. worldscientific.com This preference is attributed to the stability gained from the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered quasi-aromatic ring. emerginginvestigators.org

Polar Solvents: In polar protic and aprotic solvents like ethanol (B145695) and acetonitrile (B52724), the equilibrium shifts significantly towards the keto tautomer. worldscientific.comworldscientific.com Polar solvents can engage in intermolecular hydrogen bonding with the carbonyl groups of the keto form, disrupting the intramolecular hydrogen bond that stabilizes the enol form. researchgate.net This strong solvation of the keto tautomer makes it the more favored species in polar environments. researchgate.netuniv-tlemcen.dz

The table below summarizes the influence of various solvents on the percentage of the enol form for the model compound ethyl acetoacetate.

Data adapted from studies on ethyl acetoacetate, a representative β-keto ester.

Analysis of Intramolecular Hydrogen Bonding

The significant stability of the enol tautomer of β-keto esters in nonpolar media and the gas phase is primarily due to the formation of a strong intramolecular hydrogen bond. emerginginvestigators.org This interaction occurs between the hydroxyl proton of the enol and the carbonyl oxygen of the ester group, forming a planar, conjugated six-membered ring. nih.gov This structural feature, known as a Resonance-Assisted Hydrogen Bond (RAHB), confers extra stability.

The presence and strength of this intramolecular hydrogen bond can be confirmed and analyzed using various spectroscopic and computational methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the enolic proton exhibits a characteristic signal at a very low field (downfield shift), often in the range of 12-16 ppm. mdpi.com This significant deshielding is a direct consequence of its involvement in the strong hydrogen bond and the magnetic anisotropy of the quasi-aromatic ring.

Infrared (IR) Spectroscopy: The O-H stretching frequency of the enol is observed as a broad band at a lower wavenumber (e.g., 2700-3200 cm⁻¹) compared to a free hydroxyl group (typically ~3600 cm⁻¹). youtube.com Simultaneously, the C=O stretching frequency is also shifted to a lower wavenumber due to conjugation within the enone system and its participation as the hydrogen bond acceptor. youtube.com

Theoretical Calculations: Computational methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis corroborate the experimental findings. emerginginvestigators.org These calculations can confirm the planar structure and predict the existence of a bond critical point (BCP) between the enolic hydrogen and the carbonyl oxygen, providing definitive proof of the intramolecular hydrogen bond. nih.govgoettingen-research-online.de

This intramolecular hydrogen bond is the major source of stability for the enol tautomer relative to the keto tautomer in the absence of competing intermolecular interactions from a solvent. emerginginvestigators.org

Strategic Applications in the Synthesis of Complex Organic Molecules

Key Intermediate in Heterocyclic Compound Synthesis

The strategic placement of functional groups within ethyl 2-acetyl-5-phenylpent-4-enoate makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of 1,3-dicarbonyl and alkene functionalities allows for a range of cyclization strategies to build diverse ring systems.

While the direct conversion of this compound to quinolines is not extensively documented in readily available literature, the structural motifs present in the molecule are analogous to precursors commonly used in established quinoline (B57606) syntheses, such as the Friedländer annulation. This synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, like a β-keto ester. The versatility of this approach allows for the preparation of a wide array of substituted quinolines, which are important scaffolds in medicinal chemistry.

The 1,3-dicarbonyl system within this compound is a classic reactive partner for the synthesis of pyrazoles. The reaction of such β-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental and widely used method for constructing the pyrazole (B372694) ring. ineosopen.orgresearchgate.net This condensation reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core. ias.ac.inmasterorganicchemistry.com The specific substitution pattern of the resulting pyrazole is dependent on the reaction conditions and the nature of the substituents on both the β-dicarbonyl compound and the hydrazine.

The synthesis of azetidinones, commonly known as β-lactams, typically involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis). While there is no direct evidence of this compound being used in this context, its derivatives could potentially be elaborated to participate in such reactions.

Functional Group Interconversions and Derivatization

The reactivity of the functional groups in this compound allows for various interconversions and derivatizations, enabling the synthesis of a broader range of complex molecules.

Detailed research findings on the selective silylation and specific protection strategies for this compound are not prominently featured in the available literature. However, general principles of protecting group chemistry for β-keto esters are well-established.

The ketone functionality in this compound can readily react with secondary amines to form enamines. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. libretexts.org Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon, allowing for a variety of C-C bond-forming reactions. libretexts.org

The ester group of this compound can be converted into an amido derivative through reaction with an appropriate amine. This transformation, known as amidation, is a fundamental reaction in organic synthesis.

Stereoselective Dihydroxylation and Subsequent Cyclizations

The carbon-carbon double bond in this compound is a key site for functionalization. One of the most powerful methods for introducing chirality is through stereoselective dihydroxylation. While direct experimental data on the stereoselective dihydroxylation of this compound is not extensively documented in readily available literature, the principles of asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be applied to predict its behavior. This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to yield vicinal diols with high enantioselectivity.

The resulting diol from the dihydroxylation of this compound is a highly functionalized intermediate ripe for subsequent cyclization reactions. The newly introduced hydroxyl groups can participate in intramolecular reactions with the existing carbonyl functionalities. For instance, acid-catalyzed cyclization of similar dihydroxylated β,γ-unsaturated esters can lead to the formation of substituted tetrahydropyran (B127337) rings. The stereochemistry of the diol would directly influence the relative stereochemistry of the substituents on the resulting heterocyclic ring.

The general reaction scheme can be envisioned as follows:

| Reactant | Reagents and Conditions | Intermediate Product (Diol) | Cyclized Product (e.g., Tetrahydropyran derivative) |

| This compound | 1. OsO₄ (cat.), Chiral Ligand, Re-oxidant 2. H₂O | Ethyl 2-acetyl-4,5-dihydroxy-5-phenylpentanoate | Substituted tetrahydropyran-2-one |

This strategy provides a powerful route to highly functionalized and stereochemically defined tetrahydropyran scaffolds, which are common motifs in many natural products and biologically active molecules.

Transformations Involving Nitrogen-Containing Functional Groups

The reactivity of the carbonyl groups and the double bond in this compound also allows for the introduction and transformation of nitrogen-containing functional groups, leading to the synthesis of various nitrogen heterocycles. For example, β,γ-unsaturated α-ketoesters are known to participate in a variety of catalytic asymmetric reactions to form nitrogen-containing molecules and heterocycles. whiterose.ac.uk

One potential transformation is the synthesis of highly functionalized piperidines. Multi-component reactions involving β-ketoesters, aldehydes, and amines can lead to the formation of substituted piperidine (B6355638) rings. whiterose.ac.uk While a direct application with this compound is not explicitly detailed, its structural similarity to β-ketoesters suggests its potential as a substrate in such reactions.

Furthermore, the double bond can undergo reactions like aza-Diels-Alder cyclizations or tandem Mannich-Michael reactions after initial transformation, providing pathways to complex nitrogen-containing polycyclic structures. whiterose.ac.uk The presence of multiple carbonyl groups also opens up possibilities for the synthesis of other nitrogen heterocycles, such as pyrazoles or pyridines, through condensation reactions with appropriate nitrogen-containing nucleophiles like hydrazine or ammonia (B1221849) derivatives. The synthesis of various nitrogen-containing heterocycles often utilizes β-ketoesters as key starting materials in reactions with different nitrogen sources. uva.eswhiterose.ac.uk

| Starting Material | Nitrogen Source | Potential Heterocyclic Product |

| This compound | Hydrazine | Substituted Pyrazole |

| This compound | Ammonia/Amine | Substituted Pyridine/Piperidine |

Contributions to the Synthesis of Biologically Relevant Scaffolds

The versatility of this compound as a synthetic intermediate extends to its application in the construction of molecular frameworks with significant biological relevance.

Building Block for Natural Product Analogs

Although direct total syntheses of natural products using this compound as a starting material are not prominently reported, its potential as a building block for natural product analogs is significant. Many natural products, particularly polyketides, contain highly oxygenated and stereochemically complex carbon skeletons. nih.gov The ability to undergo stereoselective dihydroxylation and subsequent cyclization makes this compound an attractive precursor for fragments of such natural products.

For instance, the substituted tetrahydropyran core that can be synthesized from this molecule is a key structural feature in a variety of natural products with diverse biological activities. By modifying the substituents and controlling the stereochemistry of the cyclization, a library of natural product analogs can be generated for structure-activity relationship (SAR) studies.

Precursor for Pharmaceutical Leads in Medicinal Chemistry Research

In the field of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound serves as a valuable precursor for generating diverse molecular scaffolds that can be explored as potential pharmaceutical leads. The synthesis of highly functionalized piperidines, for example, is of great interest as the piperidine ring is a common motif in many approved drugs. nih.gov

Furthermore, the β,γ-unsaturated ketone moiety present in the molecule is a structural feature found in some biologically active compounds and can be a target for Michael additions with various nucleophiles, including those containing pharmacophoric groups. researchgate.net This allows for the generation of a diverse library of compounds for biological screening. The reactivity of β,γ-unsaturated α-ketoesters in various asymmetric transformations provides access to chiral molecules that are often required for potent and selective drug action. nih.gov The exploration of derivatives of this compound could lead to the identification of new anti-inflammatory or kinase inhibitor agents, as β-keto compounds have shown promise in these areas. nih.gov

Advanced Characterization and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise molecular structure and bonding of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While several studies mention the synthesis of (E)-Ethyl 2-acetyl-5-phenylpent-4-enoate, the complete and verified ¹H and ¹³C NMR datasets are not present in the accessible literature.

Partial ¹H NMR data has been reported, indicating the presence of key structural fragments. The data, recorded in CDCl₃, shows signals for the phenyl group protons as a multiplet between δ 7.49 and 7.11 ppm. The vinyl protons of the cinnamyl moiety are also partially described, with one proton appearing as a doublet at approximately δ 6.46 ppm with a coupling constant (J) of 15.8 Hz, characteristic of a trans-alkene configuration.

A comprehensive data table, including assignments for the ethyl ester, acetyl, and methylene (B1212753) protons, along with a full ¹³C NMR spectrum, could not be compiled as the specific chemical shifts and coupling constants are not available in the reviewed sources.

Interactive Data Table: Partial ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| 7.49 – 7.11 | m | - | Phenyl group (C₆H₅) |

| 6.46 | d | 15.8 | Vinyl H |

| 6.25 – 5.91 | m | - | Vinyl H |

Note: This table is incomplete. Data for other protons is not available in the reviewed literature.

Mass Spectrometry Techniques for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Although research articles indicate that HRMS was performed to confirm the synthesis of Ethyl 2-acetyl-5-phenylpent-4-enoate (C₁₅H₁₈O₃, Molecular Weight: 246.31 g/mol ), the specific experimental data, including the calculated and found mass-to-charge (m/z) ratios, are not detailed in the accessible supplementary materials. This specific data is required for unambiguous molecular formula confirmation.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The structure of this compound contains several key functional groups, including an ester, a ketone, an alkene, and an aromatic ring. While the recording of IR spectra for this compound has been mentioned, the specific absorption bands (in cm⁻¹) corresponding to the C=O stretching of the ester and ketone, the C=C stretching of the alkene and aromatic ring, and other characteristic vibrations have not been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this method is not applicable to this compound, as it has been consistently described in the literature as a colorless oil at room temperature. The lack of a crystalline solid state precludes analysis by single-crystal X-ray diffraction.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are vital for assessing the purity of a compound and for separating stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. Despite the chiral nature of the molecule, a review of the available literature did not yield any specific methods or results for the chiral HPLC analysis of this compound. Information regarding the type of chiral stationary phase, mobile phase composition, flow rate, and retention times necessary to perform this separation is currently unavailable.

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. These methods allow for the detailed investigation of electronic structure, reactivity, and the energetic landscapes of chemical reactions, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting its reactivity in various chemical transformations.

Key reactivity descriptors that would be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Fukui Functions: These functions provide more detailed, atom-specific information about reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. For this compound, this would help in predicting the reactivity of the different carbon and oxygen atoms in the two carbonyl groups and the carbon-carbon double bond.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Based on studies of analogous β-keto esters, it is expected that the enolate form of this compound would have a high-energy HOMO, making it a potent nucleophile. The LUMO is likely to be distributed over the conjugated system, including the cinnamyl group and the acetyl and ester carbonyl groups.

| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively High (for enolate form) | Good nucleophile at the α-carbon |

| LUMO Energy | Relatively Low | Susceptible to nucleophilic attack, particularly at the β-carbon of the double bond |

| HOMO-LUMO Gap | Moderate | Indicates a balance of kinetic stability and reactivity |

| Fukui Function (f+) | Highest value on the β-carbon of the pentenoate chain | Primary site for nucleophilic attack (Michael addition) |

| Fukui Function (f-) | Highest value on the α-carbon (for enolate) | Primary site for electrophilic attack |

Computational Modeling of Reaction Pathways

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism. The synthesis of this compound typically proceeds via a Michael addition of ethyl acetoacetate (B1235776) to cinnamaldehyde (B126680), followed by subsequent reactions.

While a specific computational study on the synthesis of this compound has not been reported, the Michael addition of various nucleophiles to cinnamaldehyde has been investigated computationally. These studies provide a framework for what a computational analysis of this specific reaction would entail.

A typical computational study of the reaction pathway would involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Solvent Effects: Since reactions are typically carried out in a solvent, computational models often include the effect of the solvent, either explicitly (by including solvent molecules in the calculation) or implicitly (using a continuum solvent model).

For the Michael addition of the enolate of ethyl acetoacetate to cinnamaldehyde, DFT calculations would likely be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger).

The computational results would be expected to show the formation of a transition state for the carbon-carbon bond-forming step, leading to an enolate intermediate. The subsequent protonation of this intermediate would then lead to the final product. The calculated activation energy for the C-C bond formation would provide insight into the reaction kinetics.

| Reaction Step | Description | Expected Computational Findings |

|---|---|---|

| 1. Enolate Formation | Deprotonation of ethyl acetoacetate by a base. | Calculation of the pKa to confirm the feasibility of enolate formation. |

| 2. Michael Addition (C-C Bond Formation) | Nucleophilic attack of the enolate on the β-carbon of cinnamaldehyde. | Identification of the transition state structure and calculation of the activation energy barrier. |

| 3. Intermediate Formation | Formation of a new enolate intermediate. | Optimization of the geometry of the intermediate to confirm its stability. |

| 4. Protonation | Protonation of the enolate intermediate. | Modeling of the proton transfer step, likely from the conjugate acid of the base catalyst. |

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 2-acetyl-5-phenylpent-4-enoate?

Answer:

The synthesis typically involves acetylation and esterification steps. For example, propargylation of α,β-unsaturated esters followed by acetyl group introduction via nucleophilic acyl substitution. Key intermediates like homopropargyl alcohols are generated using 1,3-dilithiopropyne under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like enol tautomers. Structural confirmation is achieved via / NMR and IR spectroscopy .

Advanced: How can X-ray crystallography using SHELX refine the stereochemical assignment of this compound?

Answer:

SHELXL (via SHELX suite) refines crystal structures by iterative least-squares minimization of residuals. For this compound:

- Data Collection : High-resolution (, ) diffraction data are collected, with for precision.

- Refinement : Anisotropic displacement parameters for non-H atoms, and H atoms placed geometrically.

- Validation : Checked via CCDC validation tools (e.g., PLATON) for bond-length/angle outliers and electron density residuals .

Table 1 : Example Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | |

| (Å) | 12.34, 7.89, 15.67 |

| (°) | 105.6 |

| (I > 2σ) | 0.042 |

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR : NMR shows vinyl protons (, doublet splitting) and acetyl methyl (). NMR confirms ester carbonyl ().

- IR : Strong at (ester) and (acetyl).

- MS : Molecular ion peak at with fragmentation patterns matching α-cleavage of the acetyl group .

Advanced: How to resolve conflicting NMR data for conformational isomers in solution?

Answer:

Conformational equilibria (e.g., s-cis vs. s-trans enolate) cause split signals. Strategies include:

- Variable Temperature NMR : Lower temperatures () slow exchange, resolving distinct peaks.

- Computational DFT : Optimize geometries at B3LYP/6-31G(d) level to predict chemical shifts (GIAO method). Compare with experimental values to assign isomers .

Advanced: What computational approaches model substituent electronic effects on reactivity?

Answer:

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the acetyl group lowers LUMO energy, enhancing Michael acceptor activity.

- QSAR : Correlate substituent Hammett constants () with reaction rates in propargylation steps. A value > 1 indicates strong electron-withdrawing effects .

Table 2 : Hypothetical QSAR Parameters for Substituent Effects

| Substituent | (Relative Rate) | |

|---|---|---|

| -OAc | 0.45 | 2.1 |

| -Ph | 0.01 | 1.0 |

Basic: What purification challenges arise for this compound?

Answer:

- Polarity : Low solubility in non-polar solvents necessitates silica gel chromatography (hexane:EtOAc gradient).

- Degradation : Acetyl groups hydrolyze under acidic conditions; neutral pH and anhydrous solvents (e.g., THF) are preferred.

- Yield Optimization : Use of molecular sieves or activated alumina minimizes water during esterification .

Advanced: How does crystal packing influence thermal stability?

Answer:

Intermolecular interactions (e.g., C–H···O hydrogen bonds, π-stacking) stabilize the lattice. For this compound:

- H-Bonding : Acetyl carbonyls form weak H-bonds () with adjacent ethyl groups.

- Thermogravimetric Analysis (TGA) : Decomposition onset > , correlating with strong packing efficiency .

Methodological: How to optimize catalytic asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts : Use bisoxazoline-Cu(II) complexes for enantioselective propargylation (up to 90% ee).

- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve catalyst turnover.

- Kinetic Resolution : Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Notes

- Contradictions : No direct conflicts in evidence, but methodological variations (e.g., SHELX vs. other refinement tools) highlight need for cross-validation.

- Advanced vs. Basic : Differentiated by technical depth (e.g., crystallography refinement vs. NMR basics) and analytical complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.